molecular formula C15H26O2 B1584324 Citronellyl tiglate CAS No. 24717-85-9

Citronellyl tiglate

Cat. No. B1584324
CAS RN: 24717-85-9
M. Wt: 238.37 g/mol
InChI Key: UCFQYMKLDPWFHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A practical laboratory synthesis of tigilanol tiglate , the lead compound related to citronellyl tiglate, has been achieved. This synthesis proceeds in 12 steps with an overall yield of 12% and an average yield of over 80% per step . The successful synthesis is based on a unique strategy for installing an oxidation pattern common to many biologically active tiglianes, daphnanes, and their analogues. This synthetic route allows for sustainable production of tigilanol tiglate and its analogues, which are otherwise limited by the natural source .


Molecular Structure Analysis

The molecular formula of citronellyl tiglate is C₁₅H₂₆O₂ , with a molecular weight of 238.37 g/mol . Its structure consists of a terpenoid backbone with ester functionality.

Scientific Research Applications

Synthesis and Catalysis

  • Citronellyl Esters Synthesis : Citronellyl esters, including citronellyl tiglate, can be synthesized using immobilized Candida antarctica lipase B. This process achieves high yields in a solvent-free medium and can be enhanced with ionic liquids, which aid in substrate and product partitioning (Lozano et al., 2007).
  • Microwave-Assisted Synthesis : The synthesis of citronellyl acetate, a related ester, has been improved using microwave irradiation, which enhances lipase activity and reduces alcohol inhibition (Yadav & Borkar, 2009).
  • Biocatalyst Immobilization : Citronellyl laurate, another related ester, has been synthesized using a biocatalyst immobilized on a biocompatible co-polymer. This process demonstrated high yield and excellent recyclability in supercritical carbon dioxide (Badgujar & Bhanage, 2015).

Agricultural and Environmental Applications

  • Pest Repellence : Citronellyl compounds, including esters similar to citronellyl tiglate, have shown potential as non-lethal and environmentally safe vertebrate repellents. They are effective in repelling pests like European starlings (Hile, 2004).

Flavor and Fragrance Industry

  • Flavor and Fragrance Compounds : Citronellyl tiglate and its related esters are widely used in the food, beverage, cosmetic, and pharmaceutical industries for their flavor and fragrance properties. These compounds are synthesized using various biocatalysts and methods (Macêdo, Lozano, & Pastore, 2003).

Chemical Properties and Reactions

  • Thermal Properties : The thermal properties of citronellyl diesters, which are structurally related to citronellyl tiglate, have been investigated. These studies provide insights into the stability and decomposition behaviors of these compounds under different conditions (Worzakowska, 2014).

Perfumery and Cosmetic Applications

  • Laundry Detergent Perfume Additive : β-Citronellyl tosylate, a compound related to citronellyl tiglate, is synthesized for use as a perfume precursor and additive in laundry detergents, demonstrating the versatility of citronellyl derivatives in household products (Mascarenhas, 2013).

  • Citronella Essential Oil Esterification : Enzymatic esterification of citronella essential oil, which includes citronellyl compounds, is explored for producing geranyl and citronellyl esters in solvent-free systems. This method is significant for the green production of bioflavors (Paroul et al., 2011).

properties

IUPAC Name

3,7-dimethyloct-6-enyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,13H,7,9-11H2,1-5H3/b14-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFQYMKLDPWFHZ-MKMNVTDBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051911
Record name Citronellyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; Winey rosy aroma
Record name (E)-Citronellyl 2-methylbut-2-enoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name (E)-Citronellyl 2-methylbut-2-enoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.901-0.911
Record name (E)-Citronellyl 2-methylbut-2-enoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1801/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Citronellyl tiglate

CAS RN

24717-85-9
Record name Citronellyl tiglate
Source CAS Common Chemistry
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Record name Citronellyl tiglate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024717859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-methyl-, 3,7-dimethyl-6-octen-1-yl ester, (2E)-
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Record name Citronellyl tiglate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7-dimethyl-6-octenyl 2-methylcrotonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.191
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CITRONELLYL 2-METHYLBUT-2-ENOATE, (2E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3KE673ROS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Citronellyl trans-2-methyl-2-butenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032209
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
224
Citations
L Doimo, RJ Fletcher, BR D'Arcy - Journal of Essential Oil …, 1999 - Taylor & Francis
This paper is the first detailed report of straight chain and branched esters in Australian geranium oil. Hydrodistillation of 41 samples of Australian-grown rose geranium (Pelargoniun …
Number of citations: 6 www.tandfonline.com
BR Rajeswara Rao, KP Sastry… - Flavour and …, 2000 - Wiley Online Library
… citronellol, citronellyl formate, citronellyl acetate, b-caryophyllene, citronellyl butyrate and citronellyl tiglate. The flower oil of genotype 2 had higher concentrations of terpinen-4-ol, …
Number of citations: 50 onlinelibrary.wiley.com
VS Rana, MA Blazquez - Indian Perfum, 2010 - researchgate.net
… were citronellol (58.9, 524 & 529), citronellyl formate (7.1, 11.0 & 85), menthone (35, 5.0 & 44), 69-guaiadiene (26, 3.5 & 4.1), 10-epi-2-eudesmol (0.0, 6.3 & 47), citronellyl tiglate (1.7, …
Number of citations: 3 www.researchgate.net
AO Taiwo, AA Bolanle - Flavour and fragrance journal, 2003 - Wiley Online Library
… Twelve other oxygenated sesquiterpenes present include Z-dihydrofarnesal, dihydrofarnesol, Z,E-farnesol, caryophyllene oxide, and Z- and E-citronellyl tiglate. Abietatriene (4.0%) was …
Number of citations: 23 onlinelibrary.wiley.com
BRR Rao, AK Bhattacharya, HB Singh… - Journal of Essential …, 1999 - Taylor & Francis
… geranyl isovalerate 1 0-epi-yeudesmol geranyl valerate p-eudesmol citronellyl tiglate … , citronellyl acetate, geranyl acetate, 10-epi-y-eudesmol, citronellyl tiglate and geranyl tiglate. …
Number of citations: 13 www.tandfonline.com
AM Api, D Belsito, D Botelho… - Food and chemical …, 2023 - pubmed.ncbi.nlm.nih.gov
RIFM fragrance ingredient safety assessment, citronellyl tiglate, CAS Registry Number 24717-85-9 RIFM fragrance ingredient safety assessment, citronellyl tiglate, CAS Registry …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
BR Rajeswara Rao, PN Kaul… - Flavour and …, 2000 - Wiley Online Library
… 09!epi!g!eudesmol\ citronellyl tiglate and geranyl tiglate "Table 2#[ This investigation has revealed that probably little leaf disease resulted in signi_cant yield losses and that it induced …
Number of citations: 15 onlinelibrary.wiley.com
G Saxena, S Banerjee, R Gupta… - Journal of Essential …, 2004 - Taylor & Francis
… (8.2%), citronellol (13%), geraniol (31.9%), geranial (3.0%), decanoic acid (2.4%), geranyl propionate (2.3%), geranyl butyrate (3.2%), 10-epi-γ-eudesmol (5.2%), citronellyl tiglate (2.4%…
Number of citations: 11 www.tandfonline.com
V Suryanti, SD Marliyana, IY Astuti - IOP Conference Series …, 2017 - iopscience.iop.org
… -6-methyl-(4H)-pyran-4-one; 3,7,11,15tetramethyl-2-hexadecen-1-ol; (3β, 20R)-cholest-5-en-3-ol; n-hexadecanoic acid; 9, 12, 15octadecatrienoic acid methyl ester and citronellyl tiglate…
Number of citations: 13 iopscience.iop.org
RK Joshi, CS Mathela - Asian Journal of Research in …, 2013 - indianjournals.com
… in leaf oil were germacrene D (10.75 %) α-pinene (4.84 %), bicyclogermacrene (4.26 %), α-cadinol (4.26 %), (E)-citronellyl tiglate (4.20 %) β-phellandrene (3.24 %). … (E)-citronellyl tiglate …
Number of citations: 8 www.indianjournals.com

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